potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide
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Overview
Description
potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide is a chemical compound with the empirical formula C7H5BF6KNO and a molecular weight of 283.02 g/mol . This compound is known for its use in various chemical reactions, particularly in the field of organic synthesis. It is a solid at room temperature with a melting point of 244-248°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate typically involves the reaction of 2-methoxy-3-(trifluoromethyl)pyridine with a boron reagent, such as potassium trifluoroborate . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base to facilitate the formation of the trifluoroborate salt .
Industrial Production Methods: In an industrial setting, the production of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate is primarily used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds . This compound can also undergo substitution reactions where the trifluoroborate group is replaced by other functional groups .
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction involving this compound typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Major Products Formed: The major products formed from reactions involving Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules . In biology and medicine, it can be used to modify biomolecules for drug development and diagnostic purposes . In the industry, this compound is utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate in Suzuki-Miyaura coupling reactions involves the transmetalation of the trifluoroborate group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved in this process are primarily the palladium catalyst and the organic substrates undergoing coupling .
Comparison with Similar Compounds
Similar Compounds:
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronic acid
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronate ester
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronate
Uniqueness: Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate is unique due to its high stability and reactivity in Suzuki-Miyaura coupling reactions . Its trifluoroborate group provides enhanced stability compared to boronic acids and esters, making it a preferred reagent in many synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF6NO.K/c1-16-6-5(7(9,10)11)4(2-3-15-6)8(12,13)14;/h2-3H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNKVJCGYYWMDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)OC)C(F)(F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF6KNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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